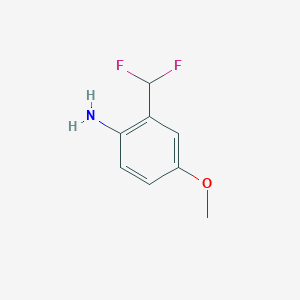

2-(Difluoromethyl)-4-methoxyaniline

Description

Contextualization of Substituted Anilines in Organic Chemistry

Substituted anilines are a class of organic compounds derived from aniline (B41778) and are fundamental building blocks in modern organic chemistry. wisdomlib.org Their utility stems from the versatile reactivity of the amino group and the aromatic ring, which can be tailored by the presence of various substituents. These compounds are ubiquitous structural motifs in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. bath.ac.uk For instance, they are present in numerous top-selling drugs, including agents for oncology, cardiovascular treatments, and respiratory disorders. bath.ac.uk

The position and electronic nature (electron-donating or electron-withdrawing) of the substituents on the aniline ring profoundly influence the compound's basicity, nucleophilicity, and reactivity in further chemical transformations. youtube.com This makes substituted anilines crucial precursors for the synthesis of a diverse range of more complex molecules, such as heterocyclic compounds (e.g., quinolines, benzothiazoles), azo dyes, and polymers. wisdomlib.orgbath.ac.ukresearchgate.net The development of regioselective methods to introduce functional groups at specific positions on the aniline ring is a key area of research, enabling the precise construction of target molecules. bath.ac.uknih.gov

Significance of Difluoromethyl and Methoxy (B1213986) Substituents in Molecular Design

The unique properties of 2-(Difluoromethyl)-4-methoxyaniline are derived from the specific contributions of its difluoromethyl (CHF₂) and methoxy (OCH₃) substituents.

The difluoromethyl group is an increasingly important functional unit in medicinal chemistry and drug design. nih.gov It is often considered a bioisostere of hydroxyl (OH), thiol (SH), or amine (NH₂) groups, meaning it can replace these groups in a molecule while retaining or improving biological activity. nih.govacs.org The CHF₂ group acts as a lipophilic hydrogen bond donor, a rare and valuable characteristic that can enhance a drug's binding affinity to its target protein. acs.orgnih.gov Its introduction can also improve metabolic stability and membrane permeability, crucial pharmacokinetic properties for drug candidates. nih.govnih.gov Compared to the more common trifluoromethyl (CF₃) group, the difluoromethyl group has distinct electronic properties and the ability to form hydrogen bonds, offering a different set of tools for fine-tuning molecular properties. acs.orgmdpi.com

The combination of the electron-withdrawing, hydrogen-bond-donating difluoromethyl group at the ortho position and the electron-donating methoxy group at the para position creates a unique electronic and steric environment on the aniline ring, suggesting its potential as a valuable intermediate for synthesizing novel, biologically active compounds.

Historical Development and Initial Syntheses of this compound

The synthesis of organofluorine compounds has a rich history, with the first report of an organofluorine compound dating back to 1835. nih.gov The development of methods to introduce fluorine and fluorinated alkyl groups onto aromatic rings has been a major focus. Early methods for creating aryl-fluorine bonds included the Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates. nih.gov

The synthesis of fluorinated anilines specifically has been an area of interest, with methods developed for preparing compounds like p-fluoroaniline and 2,4-difluoroaniline (B146603) by treating aromatic azides with anhydrous hydrogen fluoride (B91410). google.com Historically, the synthesis of fluorinated amines often relied on hazardous reagents like difluorophosgene. nih.govacs.org

While a specific, dated report on the initial synthesis of this compound (CAS Number: 1213562-31-2) is not prominent in the literature, its creation is a result of modern synthetic advancements. parchem.com The construction of such a molecule would rely on the development of selective difluoromethylation reactions. Contemporary methods for introducing the CHF₂ group include:

Direct C-H difluoromethylation: Using radical precursors like difluoromethyl 2-pyridyl sulfones or other reagents that generate a difluoromethyl radical, which can then be added to an aromatic ring. nih.govrsc.org

Cross-coupling reactions: Coupling a pre-functionalized aniline derivative with a difluoromethyl-containing reagent.

Modification of a precursor: For example, the difluorination of a corresponding formyl group (CHO) on the aniline ring.

The synthesis of this specific substituted aniline is representative of the ongoing evolution in organofluorine chemistry, moving towards more direct, efficient, and safer methods for creating complex, fluorinated building blocks. acs.orgbeilstein-journals.org

Scope and Objectives for Research on this compound

The primary research interest in this compound lies in its potential as a specialized building block for the synthesis of high-value chemical entities, particularly in the pharmaceutical and agrochemical sectors. The key objectives for research involving this compound can be outlined as follows:

Exploration as a Bioisosteric Scaffold: A major goal is to use this aniline as a starting material to synthesize series of new compounds where the 2-(difluoromethyl)aniline (B1400374) moiety serves as a bioisostere for other groups. Research would focus on creating analogues of known bioactive molecules to see if this substitution enhances potency, selectivity, or pharmacokinetic profiles. nih.govacs.org

Development of Novel Agrochemicals and Pharmaceuticals: Researchers would aim to incorporate this molecule into novel scaffolds to discover new active ingredients. The unique combination of the CHF₂ and OCH₃ groups could lead to the identification of compounds with new or improved modes of action against various biological targets. bath.ac.uk

Synthetic Methodology Development: A significant objective is to develop more efficient, scalable, and cost-effective syntheses of this compound itself. Furthermore, research would explore the reactivity of this compound in various chemical transformations (e.g., C-N bond formations, cyclizations) to expand its utility as a synthetic intermediate. nih.govnih.gov

Materials Science Applications: The specific electronic properties conferred by the fluoro and methoxy groups could make this compound and its derivatives interesting for applications in materials science, for example, in the synthesis of novel polymers or organic electronic materials.

The research scope is thus centered on leveraging the distinct features of its functional groups to design and create next-generation molecules with tailored properties.

Data Tables

Table 1: Physicochemical Properties of Featured Substituents This table is generated based on data from multiple sources for illustrative purposes.

| Substituent | Hansch-Leo π Parameter (Lipophilicity Contribution) | Hydrogen Bonding Capability | Typical Electronic Effect on Aromatic Ring |

| **Difluoromethyl (-CHF₂) ** | Lipophilic (ΔlogP ~ -0.1 to +0.4) acs.org | Donor nih.govacs.org | Weakly Electron-Withdrawing |

| Methoxy (-OCH₃) | Near-zero on aromatic ring (ΔlogD ~ -0.05 to 0.00) tandfonline.com | Acceptor tandfonline.com | Electron-Donating (Resonance), Weakly Withdrawing (Inductive) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9F2NO |

|---|---|

Molecular Weight |

173.16 g/mol |

IUPAC Name |

2-(difluoromethyl)-4-methoxyaniline |

InChI |

InChI=1S/C8H9F2NO/c1-12-5-2-3-7(11)6(4-5)8(9)10/h2-4,8H,11H2,1H3 |

InChI Key |

LOWSWBJBXLTLHP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Difluoromethyl 4 Methoxyaniline

Retrosynthetic Analysis of 2-(Difluoromethyl)-4-methoxyaniline

A retrosynthetic analysis of this compound reveals several plausible disconnection points, guiding the design of synthetic routes. The primary challenge lies in the selective introduction of the difluoromethyl group at the C-2 position of the aniline (B41778) ring.

Scheme 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Strategy | Key Intermediate | Precursors |

| C-CF2H Bond Formation | 2-Formyl-4-methoxyaniline | 4-Methoxyaniline |

| 2-Bromo-4-methoxyaniline (B1279053) | 4-Methoxyaniline | |

| C-N Bond Formation | 2-(Difluoromethyl)-4-methoxy-nitrobenzene | 1-Bromo-2-(difluoromethyl)-4-methoxybenzene |

| 2-(Difluoromethyl)-4-methoxyanisole | 4-Methoxyanisole |

Classical Synthetic Routes to this compound

Classical synthetic methodologies typically rely on well-established, multi-step reaction sequences. These routes often involve the protection of the amine, followed by functionalization and subsequent deprotection.

Nitration and Reduction Strategies

One classical approach involves the nitration of a suitable precursor followed by reduction to form the aniline. This strategy hinges on achieving regioselective nitration.

A plausible route starts with 4-methoxyanisole. Nitration of 4-methoxyanisole would likely yield a mixture of isomers, with the desired 2-nitro-4-methoxyanisole being one of the products. Following separation, the formylation of 2-nitro-4-methoxyanisole at the position that will become the 2-position of the final product would be a key step. This aldehyde could then be converted to the difluoromethyl group using a suitable fluorinating agent. The final step would be the reduction of the nitro group to the desired amine.

Alternatively, a route starting from 4-methoxyaniline could involve protection of the amine group, for example, by acetylation to form N-(4-methoxyphenyl)acetamide. Nitration of this protected aniline often directs the nitro group to the ortho position. Subsequent hydrolysis of the acetamide (B32628) would yield 2-nitro-4-methoxyaniline. The challenge then becomes the selective conversion of the nitro group's ortho position to a difluoromethyl group before reducing the nitro group itself.

A related method for the synthesis of 4-methoxy-2-nitroaniline (B140478) involves the use of N-benzenesulfonyl-4-methoxyaniline, which is then nitrated. bldpharm.com Deprotection of the sulfonyl group yields the desired nitroaniline. This intermediate could potentially be a precursor, though the subsequent introduction of the difluoromethyl group presents a significant challenge.

Halogenation and Amination Pathways

A more common and often more regioselective approach involves the halogenation of the aromatic ring, followed by functional group interconversion or cross-coupling reactions.

A key intermediate in this pathway is 2-bromo-4-methoxyaniline. The synthesis of this compound can be achieved through the bromination of 4-methoxyaniline. To control the regioselectivity and avoid over-bromination, the amino group is typically first protected as an acetamide. The resulting N-(4-methoxyphenyl)acetamide is then brominated, followed by deprotection to yield 2-bromo-4-methoxyaniline.

Table 1: Synthesis of 2-Bromo-4-methoxyaniline

| Step | Reaction | Reagents and Conditions |

| 1. Acetylation | Protection of the amino group | 4-methoxyaniline, acetic anhydride |

| 2. Bromination | Electrophilic aromatic substitution | N-(4-methoxyphenyl)acetamide, Bromine in acetic acid or HBr/H₂O₂ |

| 3. Deprotection | Hydrolysis of the acetyl group | 2-bromo-N-(4-methoxyphenyl)acetamide, NaOH or HCl |

With 2-bromo-4-methoxyaniline in hand, the next critical step is the introduction of the difluoromethyl group. One potential route involves the conversion of the bromo group to a formyl group via a lithium-halogen exchange followed by reaction with a formylating agent like dimethylformamide (DMF). The resulting 2-formyl-4-methoxyaniline could then be converted to the difluoromethyl group using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). chemicalbook.com

An alternative to formylation is direct difluoromethylation of the aryl bromide. This typically requires a palladium-catalyzed cross-coupling reaction with a suitable difluoromethyl source.

Advanced and Stereoselective Synthetic Approaches

Modern synthetic chemistry offers more direct and efficient methods for the introduction of fluorinated motifs, including the difluoromethyl group. These approaches often utilize transition-metal catalysis and can offer improved yields and functional group tolerance.

Catalytic Fluorination and Amination Methods

Direct C-H difluoromethylation of 4-methoxyaniline presents an atom-economical and highly desirable route. This transformation can be achieved using radical-based methods. For instance, the photolytic generation of difluoromethyl radicals from reagents like [bis(difluoroacetoxy)iodo]benzene can lead to the direct difluoromethylation of heteroarenes and other electron-rich aromatic systems. nih.gov The application of such a method to 4-methoxyaniline would need to be optimized to control the regioselectivity, as the electron-donating methoxy (B1213986) and amino groups activate multiple positions on the aromatic ring.

Another advanced approach involves the palladium-catalyzed cross-coupling of 2-bromo-4-methoxyaniline with a difluoromethylating agent. Various sources of the "CF2H" unit have been developed for such reactions, including difluoromethyl sulfones and phosphonium (B103445) salts. These methods offer a more controlled introduction of the difluoromethyl group compared to direct C-H functionalization.

Furthermore, the development of difluoromethyltriflate (HCF₂OTf) as a reagent allows for the difluoromethylation of phenols. prepchem.com A potential synthetic sequence could involve the conversion of 2-bromo-4-methoxyaniline to 2-hydroxy-4-methoxyaniline, followed by difluoromethylation.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed.

The classical nitration and reduction routes often utilize harsh acids and reducing agents that generate significant waste. Greener alternatives for the reduction of nitroarenes to anilines include catalytic hydrogenation using recyclable catalysts and transfer hydrogenation with safer hydrogen donors. Recent research has also explored electrochemical methods for the reduction of nitrobenzenes to anilines at room temperature and pressure, which can be powered by renewable energy sources.

In the halogenation and amination pathways, the use of molecular bromine can be replaced with greener brominating agents like N-bromosuccinimide (NBS) or in-situ generation of bromine from bromide salts using an oxidant like hydrogen peroxide. google.com

For the amination step in routes where the aniline is formed late-stage, traditional methods often require harsh conditions. Modern catalytic methods, such as the Buchwald-Hartwig amination, allow for the formation of C-N bonds under milder conditions with a broader substrate scope.

The development of direct C-H functionalization methods, as discussed in the advanced approaches, is inherently greener as it reduces the number of synthetic steps and avoids the use of protecting groups and the generation of stoichiometric byproducts associated with pre-functionalized starting materials.

Flow Chemistry Applications in this compound Production

The application of flow chemistry to the synthesis of fluorinated compounds, including anilines, offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. While specific literature on the flow synthesis of this compound is not extensively detailed, the principles and methodologies applied to similar difluoromethylation and aniline synthesis reactions are highly relevant.

Continuous flow processes enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial when handling highly reactive or unstable intermediates often involved in fluorination reactions. For instance, the on-demand generation of reactive intermediates, such as those used in difluoromethylation, can be safely managed in a flow reactor, minimizing the risks associated with their accumulation in large quantities. youtube.com

A notable approach in flow chemistry is the utilization of fluoroform (CHF₃) as a difluoromethylating agent. rsc.orgallfordrugs.com Fluoroform is an inexpensive and atom-economical reagent, but its low reactivity necessitates specific activation conditions. rsc.orgallfordrugs.com A continuous flow setup allows for the safe handling of gaseous reagents like fluoroform at elevated temperatures and pressures, facilitating reactions that would be hazardous in a batch reactor. youtube.comrsc.orgallfordrugs.com This methodology has been successfully applied to the Cα-difluoromethylation of protected α-amino acids and could be adapted for the difluoromethylation of aniline precursors. rsc.orgallfordrugs.com

The synthesis of fluorinated amines has also been explored in continuous flow systems. acs.org For example, a two-chamber reactor has been used for the successful coupling of electron-deficient anilines with gaseous electrophilic trifluoromethylthiolating reagents. acs.org This approach, which manages gaseous reagents and intermediates in a contained and continuous manner, could be conceptually applied to the synthesis of this compound.

The general components of a flow chemistry setup suitable for such syntheses include reagent delivery systems (e.g., syringe pumps, mass flow controllers), a mixing zone, the flow reactor itself (often a heated or cooled coil or a packed-bed reactor), and a collection or in-line analysis system. youtube.com The use of packed-bed reactors containing solid-supported reagents or catalysts is another strategy that can be seamlessly integrated into a flow process, simplifying purification and improving process efficiency. youtube.com

Process Optimization and Scale-Up Considerations for this compound

The successful transition from laboratory-scale synthesis to industrial production of this compound hinges on rigorous process optimization and careful consideration of scale-up factors.

Optimizing reaction conditions is a critical step to maximize yield, minimize impurities, and ensure a cost-effective and sustainable process. For the synthesis of anilines and their derivatives, several parameters are typically investigated.

In the synthesis of a related compound, 2-methyl-4-methoxydiphenylamine, the optimization of reaction conditions involved a detailed study of reactant molar ratios, catalyst loading, and reaction temperature. osti.gov The reactants, 2-methyl-4-methoxyaniline and 3-methyl-4-nitroanisole, were reacted in the presence of a Pd/C catalyst. osti.gov The optimal conditions were found to be a specific molar ratio of the reactants in a suitable solvent (xylene) at a defined temperature (160 °C) with a specific catalyst amount. osti.gov This systematic approach to optimization, where one parameter is varied while others are kept constant, is a standard methodology in process chemistry.

For the synthesis of this compound, key optimization parameters would likely include:

Difluoromethylating Agent: Selection of the most efficient and cost-effective difluoromethylating reagent.

Catalyst System: If a catalytic method is employed, the choice of catalyst and its loading are crucial.

Solvent: The solvent can significantly influence reaction rates and selectivity.

Temperature and Pressure: These parameters are critical, especially when dealing with gaseous reagents or thermally sensitive intermediates.

Reaction Time: Determining the optimal reaction time to achieve high conversion while minimizing the formation of degradation products.

The development of a robust and scalable synthesis often involves a Design of Experiments (DoE) approach, which allows for the simultaneous investigation of multiple variables and their interactions, leading to a more comprehensive understanding of the reaction space and a more efficient optimization process.

The isolation and purification of the final product are crucial for obtaining this compound of the required purity for its intended applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

A relevant example is the purification of 4-fluoro-2-methoxyaniline, a structurally similar compound. google.com A patented method describes the purification of this aniline derivative by steam distillation of the crude reaction mixture. google.com The product is azeotropically distilled and then extracted from the aqueous phase using a suitable solvent like dichloromethane, chloroform, or dichloroethane. google.com Subsequent removal of the solvent under normal or reduced pressure yields the high-purity product. google.com This technique is particularly effective for separating volatile compounds from non-volatile impurities.

For this compound, a multi-step purification process might be necessary. This could involve:

Work-up: Initial quenching of the reaction mixture and removal of inorganic salts through aqueous washes.

Extraction: Extraction of the product into an appropriate organic solvent.

Distillation: As with the related fluoroaniline, steam distillation or fractional distillation under reduced pressure could be effective for purification.

Crystallization: If the compound is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Chromatography: For laboratory-scale purification or for the removal of closely related impurities, column chromatography may be employed.

Structural Elucidation and Advanced Characterization of 2 Difluoromethyl 4 Methoxyaniline

Spectroscopic Techniques for Structural Confirmation

Spectroscopy serves as a cornerstone in the structural elucidation of molecules, providing intricate details about the connectivity of atoms and the nature of chemical bonds. For 2-(Difluoromethyl)-4-methoxyaniline, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy offers a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. In the analysis of this compound, both ¹H and ¹³C NMR are employed to probe the chemical environment of each proton and carbon atom, respectively.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the amine protons, and the proton of the difluoromethyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing difluoromethyl group. The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. For this compound, distinct signals would be observed for the aromatic carbons, the methoxy carbon, and the difluoromethyl carbon. The carbon of the difluoromethyl group will exhibit a characteristic triplet splitting pattern due to one-bond coupling with the two fluorine atoms.

For illustrative purposes, typical chemical shift ranges for related structures are provided below. Actual values for this compound would require experimental determination.

| Proton Type | Typical ¹H NMR Chemical Shift (ppm) | Carbon Type | Typical ¹³C NMR Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 7.5 | Aromatic-C | 110 - 160 |

| Methoxy (-OCH₃) | ~3.8 | Methoxy (-OCH₃) | ~55 |

| Amine (-NH₂) | Variable | Difluoromethyl (-CHF₂) | ~115 (triplet) |

| Difluoromethyl (-CHF₂) | ~6.5 (triplet) |

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₉F₂NO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The mass spectrum would show a prominent molecular ion peak [M]⁺, and fragmentation patterns would offer further structural insights. For instance, the loss of a methyl group from the methoxy moiety or cleavage of the C-N bond could be observed.

| Ion | m/z (Expected) |

| [M]⁺ | 173.06 |

| [M-CH₃]⁺ | 158.04 |

| [M-NH₂]⁺ | 157.06 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint. rsc.org

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. For instance, the N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methoxy group would appear around 2850-3100 cm⁻¹. core.ac.ukscielo.org.za The C-O stretching of the methoxy group and C-N stretching vibrations would also be present. ias.ac.innih.gov The C-F stretching vibrations of the difluoromethyl group are anticipated to be strong and fall in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations would be prominent in the Raman spectrum.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300-3500 | |

| Aromatic C-H | C-H Stretch | 3000-3100 core.ac.uk | 3000-3100 |

| Methoxy (-OCH₃) | C-H Stretch | 2850-2970 core.ac.ukscielo.org.za | 2850-2970 |

| Aromatic Ring | C=C Stretch | 1450-1600 | 1450-1600 |

| Difluoromethyl (-CHF₂) | C-F Stretch | 1000-1100 | |

| Amine (-NH₂) | N-H Bend | 1590-1650 | |

| Methoxy (-OCH₃) | C-O Stretch | 1200-1275 ias.ac.in | |

| Aryl-N | C-N Stretch | 1250-1360 ias.ac.in |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, would show absorption bands corresponding to π → π* transitions of the aromatic system. researchdata.edu.au The presence of the amino and methoxy groups (auxochromes) and the difluoromethyl group can influence the position and intensity of these absorption maxima (λ_max). researchgate.netnih.gov Studies on related methoxyanilines have shown that the electronic transitions can be affected by the substitution pattern on the aromatic ring. researchgate.netnih.gov

| Transition Type | Typical λ_max (nm) |

| π → π* | 200 - 400 |

Chromatographic Methods for Purity and Identity Verification

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from any impurities or starting materials.

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC is a powerful tool for purity assessment. The retention time of the compound is a characteristic property under specific chromatographic conditions. GC-MS combines the separation power of GC with the detection capabilities of MS, allowing for both quantification and identification of the compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another crucial technique for purity analysis, particularly for less volatile or thermally labile compounds. Using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, symmetrical peak corresponding to this compound would be indicative of high purity. A UV detector is commonly used for aniline (B41778) derivatives.

| Technique | Parameter | Purpose |

| Gas Chromatography (GC) | Retention Time | Purity assessment, separation |

| High-Performance Liquid Chromatography (HPLC) | Retention Time | Purity assessment, quantification |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically the most suitable approach for analyzing aromatic amines. tandfonline.comnih.gov

A common setup would involve a C18 stationary phase, which provides excellent separation for a wide range of aromatic compounds. helixchrom.com The mobile phase would likely consist of a gradient mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. tandfonline.comthermofisher.com This gradient elution allows for the effective separation of the target compound from potential impurities.

Detection is most commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, as the aromatic ring of the aniline derivative provides strong chromophores. For enhanced sensitivity and selectivity, especially in complex matrices, mass spectrometry (MS) can be coupled with HPLC (LC-MS). nih.gov

Pre-column derivatization can also be employed to enhance detectability, particularly for fluorescence detection. researchgate.net Reagents like dansyl chloride or fluorescamine (B152294) react with the primary amine group to yield highly fluorescent derivatives, significantly lowering the limit of detection. researchgate.net

Below is a representative HPLC method for the analysis of this compound:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7.8 min |

Note: The data in this table is representative and based on methods for structurally similar compounds.

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While aniline derivatives can be analyzed directly, derivatization is often employed to improve their volatility and chromatographic behavior, reducing peak tailing and improving separation. thermofisher.com

A common derivatization agent for primary amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the amine group into a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative.

The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms). tdi-bi.com The use of a temperature program, where the column temperature is gradually increased, allows for the separation of a wide range of compounds with different boiling points.

Mass Spectrometry (MS) is the most common detector coupled with GC (GC-MS) for the analysis of such compounds, as it provides both qualitative (mass spectrum) and quantitative (peak area) information. ajrconline.orgresearchgate.net The mass spectrum, with its characteristic fragmentation pattern, serves as a molecular fingerprint for identification.

A plausible GC-MS method for the analysis of the TMS-derivative of this compound is outlined below:

| Parameter | Condition |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), then 15 °C/min to 280 °C (5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 40-450 amu |

| Expected Retention Time | ~10.2 min (for TMS derivative) |

Note: The data in this table is representative and based on methods for structurally similar compounds.

Elemental Compositional Analysis Methods

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. For an organofluorine compound like this compound, combustion analysis is a standard method for determining the percentage of carbon, hydrogen, and nitrogen.

In this method, a small, precisely weighed sample is combusted in a stream of oxygen at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are then passed through a series of traps or detectors to determine their respective quantities.

The analysis of fluorine content in organic molecules requires specialized techniques. One such method is combustion ion chromatography (CIC). chromatographyonline.comnih.gov In CIC, the sample is combusted, and the resulting gases are passed into an aqueous solution. The fluoride (B91410) ions formed are then quantified using ion chromatography. nih.gov

The theoretical elemental composition of this compound (C₈H₉F₂NO) is as follows:

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 8 | 96.088 | 55.49% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.24% |

| Fluorine | F | 18.998 | 2 | 37.996 | 21.95% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.09% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.24% |

| Total | 173.162 | 100.00% |

Experimental results from elemental analysis should be in close agreement with these theoretical values, typically within ±0.4%, to confirm the elemental composition and purity of the compound.

Computational and Theoretical Investigations of 2 Difluoromethyl 4 Methoxyaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide insights into electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 2-(Difluoromethyl)-4-methoxyaniline, DFT calculations, likely using functionals such as B3LYP or B3PW91, would be employed to determine its optimized geometry, electronic charge distribution, and molecular orbital energies. epstem.net A study on 2,4-difluoroanisole, a structurally related compound, utilized DFT to analyze its molecular structure and vibrational spectra. ijrte.org Similarly, DFT has been applied to study 4-difluoromethyl pyrazole (B372694) derivatives to understand their binding interactions. dntb.gov.ua For this compound, such calculations would elucidate the influence of the electron-withdrawing difluoromethyl group and the electron-donating methoxy (B1213986) and amino groups on the electronic properties of the aromatic ring.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the molecule's electronic stability and reactivity. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT data for this compound is not available.

Ab Initio Methods for Electronic Configuration

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wiley.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of electronic configurations. While computationally more intensive than DFT, ab initio calculations would offer a benchmark for the electronic structure of this compound. These methods are crucial for obtaining a precise understanding of electron correlation effects, which are significant in molecules containing electronegative fluorine atoms.

Conformational Analysis and Potential Energy Surfaces of this compound

The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

A detailed conformational analysis of this compound would involve mapping its potential energy surface (PES). scispace.comarxiv.org This would reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states), particularly around the C-N and C-O bonds, as well as the C-C bond connecting the difluoromethyl group to the ring. Studies on the conformational preferences of N-difluoromethylated amides and 1,3-difluorinated alkanes highlight the significant impact of fluorine substitution on molecular conformation. nih.gov The interplay of steric hindrance from the bulky difluoromethyl group and electronic effects, such as hyperconjugation and dipole-dipole interactions, would be expected to govern the conformational landscape of this molecule.

Reaction Mechanism Elucidation for this compound Derivatization

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its derivatization at the amino group or electrophilic aromatic substitution on the benzene (B151609) ring. mdpi.com Quantum chemical calculations can be used to identify transition states and intermediates, thereby providing a detailed picture of the reaction pathway and the associated energy changes. For instance, understanding the derivatization of the primary amine group is crucial for its application in medicinal chemistry and materials science. researchgate.net

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods can predict how and where a molecule is likely to react. For this compound, this would involve analyzing reactivity indices derived from its electronic structure.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Predicted Reactivity of this compound |

| Electrophilicity Index (ω) | A measure of a molecule's ability to accept electrons. | The difluoromethyl group would increase the electrophilicity of the molecule. |

| Nucleophilicity Index (N) | A measure of a molecule's ability to donate electrons. | The amino and methoxy groups would be the primary nucleophilic centers. |

| Fukui Functions | Indicate the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. | Would likely show the amino nitrogen as a site for nucleophilic attack and specific carbons on the aromatic ring as susceptible to electrophilic attack. |

These descriptors, derived from DFT calculations, can rationalize and predict the regioselectivity of reactions such as acylation, alkylation, and halogenation. beilstein-journals.org The competing electronic effects of the substituent groups would make such a predictive study particularly insightful.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could be used to study its behavior in different solvents and its interactions with other molecules, such as biological macromolecules or other components in a material. These simulations provide insights into intermolecular forces, such as hydrogen bonding involving the amino group and the fluorine atoms, as well as dipole-dipole and van der Waals interactions. Understanding these interactions is key to predicting the macroscopic properties of materials containing this compound. Hirshfeld surface analysis is another computational tool that could be employed to visualize and quantify intermolecular interactions in the solid state. researchgate.netnih.govmdpi.com

Chemical Reactivity and Derivatization Strategies of 2 Difluoromethyl 4 Methoxyaniline

Reactions Involving the Primary Amine Functionality

The primary amine group is a versatile handle for a wide array of chemical transformations, including acylation, alkylation, diazotization, and condensation reactions. These reactions allow for the introduction of diverse functionalities, significantly expanding the molecular complexity and potential applications of the parent aniline (B41778) scaffold.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine in 2-(Difluoromethyl)-4-methoxyaniline makes it a competent nucleophile, readily participating in acylation and alkylation reactions.

Acylation involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides to form corresponding amides. This transformation is typically robust and high-yielding. The resulting amide linkage is a common structural motif in many biologically active molecules. The reaction generally proceeds by nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

Alkylation of the primary amine can lead to the formation of secondary or tertiary amines. This can be achieved by reacting the aniline with alkyl halides. However, overalkylation is a common side reaction, often leading to a mixture of products, including the quaternary ammonium (B1175870) salt. Reductive amination, a two-step process involving the formation of an imine followed by reduction, offers a more controlled method for synthesizing secondary and tertiary amines.

Table 1: Representative Acylation and Alkylation Reactions This table presents hypothetical but chemically feasible reactions based on the general reactivity of anilines.

| Reaction Type | Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|---|

| Acylation | This compound | Acetyl chloride | Base (e.g., Pyridine), CH₂Cl₂ | N-(2-(Difluoromethyl)-4-methoxyphenyl)acetamide |

| Acylation | This compound | Benzoyl chloride | Base (e.g., Triethylamine), THF | N-(2-(Difluoromethyl)-4-methoxyphenyl)benzamide |

| Alkylation | This compound | Methyl iodide | Base (e.g., K₂CO₃), Acetone | 2-(Difluoromethyl)-N-methyl-4-methoxyaniline (and di-methylated product) |

Diazotization and Azo Coupling Chemistry

Primary aromatic amines are key substrates for diazotization reactions, which convert the amino group into a highly versatile diazonium salt. This reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.

The diazonium salt of this compound, 2-(difluoromethyl)-4-methoxybenzenediazonium chloride, serves as a valuable intermediate. It can undergo a variety of transformations, including Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups. wikipedia.orgorganic-chemistry.orgjk-sci.com

Furthermore, the diazonium ion is an electrophile that can participate in azo coupling reactions with electron-rich aromatic compounds, such as phenols or other anilines. nih.gov This electrophilic aromatic substitution reaction typically occurs at the para-position of the coupling partner, yielding brightly colored azo compounds, which are widely used as dyes. nih.gov The reaction is pH-dependent, generally favoring mildly acidic or neutral conditions. nih.gov

Table 2: Diazotization and Azo Coupling Sequence This table presents a hypothetical but chemically sound reaction sequence.

| Step | Reactant 1 | Reagents | Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1. Diazotization | This compound | NaNO₂, HCl(aq) | 0-5 °C | 2-(Difluoromethyl)-4-methoxybenzenediazonium chloride |

| 2. Azo Coupling | 2-(Difluoromethyl)-4-methoxybenzenediazonium chloride | Phenol | Mildly alkaline (NaOH) | 2-(2-(Difluoromethyl)-4-methoxyphenyl)-1-(4-hydroxyphenyl)diazene |

Condensation and Imine Formation Reactions

The primary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of imines is a reversible process.

Imines are important intermediates in organic synthesis and are featured in various biologically active compounds. The C=N double bond of the imine can be subsequently reduced to an amine (reductive amination) or attacked by nucleophiles. The reaction of this compound with a variety of aldehydes and ketones is expected to proceed efficiently, providing a straightforward route to a diverse range of imine derivatives.

Table 3: Representative Imine Formation Reactions This table presents hypothetical but chemically feasible reactions based on the general reactivity of anilines.

| Reactant 1 | Reactant 2 (Carbonyl) | Conditions | Product (Imine) |

|---|---|---|---|

| This compound | Benzaldehyde | Acid catalyst (e.g., p-TsOH), Toluene, Dean-Stark trap | (E)-N-Benzylidene-2-(difluoromethyl)-4-methoxyaniline |

| This compound | Acetone | Acid catalyst, Methanol (B129727) | N-(Propan-2-ylidene)-2-(difluoromethyl)-4-methoxyaniline |

| This compound | Cyclohexanone | Acid catalyst, Ethanol | N-(Cyclohexylidene)-2-(difluoromethyl)-4-methoxyaniline |

Reactions Involving the Aromatic Ring System

The substitution pattern on the benzene (B151609) ring of this compound significantly influences its reactivity towards electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. The regiochemical outcome of EAS on this compound is governed by the directing effects of the existing substituents.

-NH₂ (Amino group): A strongly activating, ortho, para-director.

-OCH₃ (Methoxy group): A strongly activating, ortho, para-director.

-CHF₂ (Difluoromethyl group): A deactivating, meta-director due to its electron-withdrawing inductive effect.

The powerful activating and ortho, para-directing nature of the amino and methoxy (B1213986) groups will dominate the regioselectivity. The available positions for substitution are C3, C5, and C6.

Position C6: This position is ortho to the highly activating amino group and meta to the deactivating difluoromethyl group.

Position C3: This position is ortho to the activating methoxy group and meta to the amino group.

Position C5: This position is ortho to the activating methoxy group and meta to the amino group.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table outlines the expected major products for common EAS reactions based on substituent effects.

| EAS Reaction | Electrophile | Reagents | Predicted Major Product(s) |

|---|---|---|---|

| Bromination | Br⁺ | Br₂ / FeBr₃ | 6-Bromo-2-(difluoromethyl)-4-methoxyaniline |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 2-(Difluoromethyl)-4-methoxy-6-nitroaniline and/or 2-(Difluoromethyl)-4-methoxy-5-nitroaniline |

| Friedel-Crafts Acylation | R-C=O⁺ | Acyl chloride / AlCl₃ | (Likely complex due to amine coordination with Lewis acid; protection of amine is required) |

Nucleophilic Aromatic Substitution (NAS) Potential

Nucleophilic aromatic substitution (NAS) typically requires the presence of two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

The structure of this compound does not meet these criteria. It lacks a conventional leaving group on the aromatic ring. While the difluoromethyl group is electron-withdrawing, it is not sufficiently activating to enable the displacement of, for example, a hydrogen atom by a nucleophile under standard NAS conditions. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution reactions under typical conditions.

Transformations of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is generally considered a robust and stable functional group due to the high strength of the carbon-fluorine bonds. tcichemicals.com Its transformations are challenging and often require specific and harsh conditions. However, strategic C-F bond activation can lead to valuable molecular modifications.

General Reactivity: The CHF₂ group is strongly electron-withdrawing, which decreases the electron density of the aromatic ring. While transformations targeting the C-F bonds are not as common as those for the more extensively studied trifluoromethyl (CF₃) group, several principles apply. tcichemicals.comresearchgate.net Methods developed for CF₃ groups, such as reductive defluorination or conversion into other functionalities, often require potent reagents or catalysts. chemrxiv.orgchemrxiv.org

Specific Transformations:

Radical Reactions: The hydrogen atom on the difluoromethyl group can be abstracted under radical conditions, generating a difluoromethyl radical species. This intermediate can then participate in various coupling or addition reactions. Photocatalysis has emerged as a powerful tool for generating fluoroalkyl radicals under mild conditions, enabling their incorporation into various molecules. mdpi.com

Conversion to Carbonyl: While more established for benzotrifluorides, it is conceivable that under specific hydrolytic conditions, perhaps assisted by a Lewis acid, the difluoromethyl group could be converted to a formyl group (CHO).

Dehydrofluorination: Under strong basic conditions, elimination of hydrogen fluoride (B91410) (HF) could potentially occur, leading to the formation of a transient difluorocarbene, although this is a less common pathway for difluoromethylarenes compared to other precursors.

The primary challenge in modifying the difluoromethyl group is achieving selective transformation without affecting other functional groups on the molecule or leading to over-reaction. tcichemicals.com

Reactivity and Modifications of the Methoxy Group

The methoxy (-OCH₃) group is a key modulator of the electronic properties of the aromatic ring. While generally stable, it can be chemically modified, most commonly through ether cleavage.

Ether Cleavage: The most significant transformation of the methoxy group is its cleavage to yield a phenol. This reaction typically requires strong acids or specific reagents.

Reagents: Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl methyl ethers. Other reagents include strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr).

Mechanism: In a potential reaction, LiI in an ionic liquid could catalyze the cleavage of the Ar-OCH₃ ether bond to form CH₃I and a phenoxide intermediate. nih.gov This method has been demonstrated in the context of lignin, where methoxy groups are selectively used to methylate anilines. nih.govrsc.org

The table below summarizes common conditions for methoxy group cleavage.

| Reagent | Conditions | Product |

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | Phenol |

| Hydroiodic Acid (HI) | Heat | Phenol |

| Lithium Iodide (LiI) | Ionic Liquid, Heat | Phenol |

This table presents general conditions for aryl methoxy ether cleavage.

This transformation is valuable as it unmasks a phenolic hydroxyl group, which can then be used for a wide range of subsequent reactions, such as O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions.

Chemoselective and Regioselective Transformations of Polyfunctional this compound

The presence of three distinct functional groups on the aromatic ring—amino, difluoromethyl, and methoxy—makes chemoselectivity and regioselectivity critical considerations in any synthetic transformation. The outcome of reactions, particularly electrophilic aromatic substitution, is dictated by the combined electronic and steric effects of these substituents.

Directing Effects in Electrophilic Aromatic Substitution:

Amino Group (-NH₂): A powerful activating, ortho-, para-directing group due to its strong +R (resonance) effect. oneclass.comwikipedia.org

Methoxy Group (-OCH₃): A strong activating, ortho-, para-directing group, also via a +R effect, though generally less powerful than the amino group. oneclass.com

Difluoromethyl Group (-CHF₂): An electron-withdrawing and deactivating, meta-directing group due to its strong -I (inductive) effect. tcichemicals.com

Regiochemical Analysis: The positions on the benzene ring are numbered as follows: C1-NH₂, C2-CHF₂, C3-H, C4-OCH₃, C5-H, C6-H.

The powerful activating effects of the amino and methoxy groups will overwhelmingly direct incoming electrophiles to the positions ortho and para to them.

The position para to the amine is occupied by the methoxy group.

The positions ortho to the amine are C2 (blocked by the CHF₂ group) and C6.

The positions ortho to the methoxy group are C3 and C5.

Therefore, the most likely positions for electrophilic attack are C6 , C3 , and C5 . The C6 position is strongly activated by the amino group, while C3 and C5 are activated by the methoxy group. The precise outcome would depend on the specific electrophile and reaction conditions, but the C6 position is a highly probable site of reaction.

Chemoselective Strategies:

Amine Protection: The high reactivity of the aniline amine group can lead to side reactions or over-reaction (e.g., polyhalogenation). wikipedia.org To achieve selective substitution on the ring, the amine is often temporarily protected. Acylation with acetyl chloride to form the corresponding acetanilide (B955) is a common strategy. wikipedia.org This moderates the activating effect of the amine and sterically hinders the ortho positions, often favoring para-substitution relative to the acetylamino group.

N-Functionalization: The amine group itself is a primary site for reactions like N-alkylation, N-acylation, and diazotization, often proceeding without affecting the other groups under appropriate conditions.

The following table outlines the expected regiochemical outcomes for electrophilic substitution.

| Position | Activation/Deactivation | Directing Influence |

| C3 | Activated | Ortho to -OCH₃, Meta to -NH₂ |

| C5 | Activated | Ortho to -OCH₃, Meta to -NH₂ |

| C6 | Strongly Activated | Ortho to -NH₂, Meta to -OCH₃ |

This table provides a predictive analysis of regioselectivity for electrophilic aromatic substitution.

Synthesis of Complex Scaffolds from this compound

This compound is a valuable starting material for constructing more complex molecular architectures, particularly for applications in medicinal chemistry and agrochemicals where the difluoromethyl motif is desired for its unique properties. mdpi.comrsc.org The functional groups on the molecule serve as synthetic handles for a variety of transformations.

Reactions Involving the Amino Group: The amino group is the most versatile handle for building complex scaffolds.

Diazotization: The primary aromatic amine can be converted into a diazonium salt (Ar-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions to introduce groups such as -Cl, -Br, -CN, -OH, and -F.

Amide and Sulfonamide Formation: The amine readily reacts with acyl chlorides, acid anhydrides, or sulfonyl chlorides to form stable amide and sulfonamide linkages, which are common structural motifs in bioactive molecules.

Heterocycle Formation: The aniline moiety is a key precursor for the synthesis of numerous nitrogen-containing heterocycles. For example, it can undergo condensation reactions with dicarbonyl compounds or their equivalents to form quinolines (Skraup synthesis), indoles (Fischer indole (B1671886) synthesis, after conversion to a hydrazine), or benzodiazepines.

Building Blocks for Bioactive Molecules: The combination of the lipophilic and hydrogen-bond-donating difluoromethyl group with the reactive handles of the amine and methoxy groups makes this compound an attractive building block for drug discovery. The synthesis of complex structures would typically involve a multi-step sequence, leveraging the chemoselective and regioselective transformations discussed previously. For instance, a synthetic route might involve protecting the amine, performing an electrophilic substitution on the ring, and then using the deprotected amine for a diazotization or condensation reaction to build a fused heterocyclic system.

Applications of 2 Difluoromethyl 4 Methoxyaniline As a Chemical Precursor

Intermediate in the Synthesis of Heterocyclic Compounds

The inherent reactivity of the aniline (B41778) moiety in 2-(Difluoromethyl)-4-methoxyaniline makes it a suitable starting material for the construction of various heterocyclic ring systems, which are core structures in many pharmaceuticals, agrochemicals, and functional materials.

While specific examples detailing the direct use of this compound in established indole (B1671886) syntheses like the Fischer, Bischler, or Reissert methods are not extensively documented in readily available literature, its structural features suggest its potential as a precursor. For instance, in a modified Fischer indole synthesis, the corresponding hydrazone derived from this compound could theoretically undergo acid-catalyzed cyclization to yield a difluoromethyl- and methoxy-substituted indole. The electronic nature of the substituents would be expected to influence the reaction conditions and the final product's properties. A variety of synthetic methods for indole derivatives have been reviewed, highlighting the versatility of different starting materials. openmedicinalchemistryjournal.comnih.govmdpi.comresearchgate.netnih.gov

Similarly, the synthesis of quinoline (B57606) derivatives often involves the reaction of anilines with α,β-unsaturated carbonyl compounds (Skraup and Doebner-von Miller reactions) or with 1,3-dicarbonyl compounds (Combes synthesis). youtube.comyoutube.com this compound could serve as the aniline component in these reactions, leading to quinolines bearing the difluoromethyl and methoxy (B1213986) substituents. The reaction conditions would likely require optimization to accommodate the electronic effects of these groups. Greener synthesis methods for quinoline derivatives have also been explored, which could potentially be adapted for use with this specific aniline. ufms.br

The synthesis of benzoxazoles typically involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. While this compound itself is not a 2-aminophenol, it could be chemically modified to introduce a hydroxyl group ortho to the amino group, thereby becoming a suitable precursor for benzoxazole (B165842) synthesis. General methods for benzoxazole synthesis are well-established. nih.govorganic-chemistry.orggoogle.comnih.gov

The formation of benzothiazoles often proceeds via the reaction of a 2-aminothiophenol (B119425) with various electrophiles. nih.govresearchgate.netmdpi.com Similar to the case of benzoxazoles, this compound would require functionalization to introduce a thiol group at the ortho position to be used directly in these syntheses. However, alternative routes, such as those involving the reaction of anilines with a sulfur source and an aldehyde, could potentially utilize this compound to generate the corresponding benzothiazole (B30560) derivative. The difluoromethyl group's presence can influence the reactivity and properties of the resulting benzothiazole. cas.cn

The primary amino group of this compound is a key functional group for the construction of various azole (e.g., imidazole, triazole) and azine (e.g., pyridine, pyrimidine) ring systems through multi-component reactions or cyclocondensation reactions. For example, diazotization of the aniline followed by coupling with an active methylene (B1212753) compound could be a pathway to certain azole derivatives. The synthesis of azine derivatives can be achieved through various condensation reactions with dicarbonyl compounds or their equivalents. rsc.orgnih.gov The difluoromethyl substituent is a desirable feature in many biologically active azole compounds.

Role in the Construction of Advanced Organic Molecules

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of more complex and advanced organic molecules. rsc.orgsciencedaily.comresearchgate.net Its potential lies in its ability to introduce a combination of functional groups that can be further elaborated. For instance, the aniline functionality allows for peptide coupling reactions, while the aromatic ring can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form larger, more intricate structures. The difluoromethyl group, as a bioisostere for hydroxyl or thiol groups, can be strategically incorporated to fine-tune the biological activity and pharmacokinetic properties of a molecule.

Precursor for Molecular Scaffolds in Materials Science

The reactivity of this compound also extends to the field of materials science, where it can serve as a monomer for the creation of functional polymers.

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline. By analogy, this compound can be polymerized, either as a homopolymer or as a copolymer with other aniline derivatives, through chemical or electrochemical oxidation. researchgate.netresearchgate.net The resulting polymers would possess unique electronic and physical properties influenced by the difluoromethyl and methoxy substituents. These groups can affect the polymer's solubility, processability, and electrochemical behavior. The development of novel monomers is crucial for creating new polymeric materials with tailored properties for applications in areas such as electronics, sensors, and coatings. tdl.orgmdpi.com

Components in Liquid Crystals and Organic Semiconductors

The unique electronic properties conferred by fluorine and methoxy groups make this compound an intriguing candidate for applications in materials science, particularly in the realms of liquid crystals and organic semiconductors.

Fluorinated liquid crystals are known to exhibit desirable properties for display applications, including tailored molecular dipole moments and enhanced reliability. The introduction of fluorine atoms can significantly influence the mesomorphic behavior, such as the temperature range of the liquid crystal phase. For instance, studies on related aniline derivatives have shown that terminal trifluoromethyl and trifluoromethoxy groups can lead to the formation of stable smectic phases. tandfonline.comtandfonline.com The presence of fluorine can also increase the intermolecular separation, which weakens lateral molecular attractive forces while the increased molecular polarity can enhance terminal molecular attractive forces. nih.gov It is therefore anticipated that the difluoromethyl group in this compound could be leveraged to fine-tune the properties of new liquid crystalline materials.

In the field of organic electronics, aniline derivatives have been investigated as components of organic semiconductor materials. Patents have described organic semiconductor materials containing aniline groups that exhibit good dual carrier transport abilities for holes and electrons, as well as high thermal stability. google.com These characteristics are crucial for improving the luminous efficiency and lifespan of organic light-emitting diodes (OLEDs). Annelated β-oligothiophenes, for example, have been used to fabricate organic field-effect transistors with high mobility. rsc.org The incorporation of a difluoromethylated methoxyaniline moiety could therefore be a strategy for developing novel organic semiconductors with tailored electronic properties.

Table 1: Potential Impact of this compound on Material Properties

| Property | Potential Influence of this compound |

| Liquid Crystals | |

| Mesophase Behavior | May induce or stabilize specific smectic or nematic phases. tandfonline.comtandfonline.comnih.gov |

| Dielectric Anisotropy | The polar difluoromethyl group could enhance dielectric anisotropy. researchgate.net |

| Viscosity & Stability | Fluorination can lead to lower viscosity and high chemical stability. tandfonline.com |

| Organic Semiconductors | |

| Carrier Transport | The aniline moiety could contribute to hole and electron transport. google.com |

| Thermal Stability | The overall molecular structure could lead to high thermal stability. google.com |

| Electronic Properties | The difluoromethyl group can modify the electronic nature of the molecule. |

Contribution to Novel Synthetic Building Blocks

The true value of a chemical intermediate often lies in its ability to serve as a versatile building block for the construction of more complex molecules. This compound is a prime example of a specialized building block that offers a unique combination of reactive sites and functional groups.

The difluoromethyl group (–CF2H) is of particular interest in medicinal chemistry and agrochemical design. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups, such as a thiol or a hydroxyl group, potentially improving a drug candidate's metabolic stability and membrane permeability. nih.gov The synthesis of molecules containing the difluoromethyl group is an active area of research, with various methods being developed for its direct introduction into organic substrates. nih.govacs.org

The aniline moiety of this compound provides a reactive handle for a wide range of chemical transformations. Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals. For instance, fluorinated anilines are used in the synthesis of quinoline derivatives, which have applications as active pharmaceutical ingredients and dyes. acs.org The primary amine can also be used to form azides for use in "click chemistry," a powerful tool for molecular assembly. acs.org

The combination of the difluoromethyl group and the methoxy-substituted aniline ring in a single molecule makes this compound a valuable reagent for creating novel chemical entities with potentially enhanced biological activity or material properties.

Table 2: Synthetic Utility of this compound as a Building Block

| Functional Group | Potential Synthetic Transformations | Resulting Structures |

| Amino Group (-NH2) | Diazotization, Sandmeyer reaction, Amide bond formation, Schiff base formation, Heterocycle synthesis | A wide range of substituted aromatics, amides, imines, and heterocyclic systems (e.g., quinolines, benzimidazoles). acs.org |

| Aromatic Ring | Electrophilic aromatic substitution (e.g., halogenation, nitration) | Further functionalized aniline derivatives. |

| Difluoromethyl Group (-CF2H) | Can influence the electronic properties and reactivity of the aromatic ring. | Modifies the properties of the final molecule. nih.gov |

Patent Landscape and Industrial Applications of this compound as an Intermediate

The industrial significance of a chemical intermediate is often reflected in the patent literature, which provides insights into its commercial applications. While patents specifically centered on this compound are not prevalent, the broader patent landscape for fluorinated anilines underscores their industrial importance, particularly in the agrochemical and pharmaceutical sectors.

Patents frequently describe the synthesis of various halogenated and fluorinated anilines as key intermediates. For example, methods for the preparation of 2,6-dichloroaniline (B118687), an important intermediate for the synthesis of the anti-inflammatory drug diclofenac, have been patented. google.com Similarly, patents exist for the synthesis of 2,4-difluoroaniline (B146603), a precursor for the drug diflunisal. google.com The preparation of 4-(difluoromethoxy)aniline (B1299965) has also been the subject of patent applications, highlighting the industrial interest in difluorinated methoxy anilines. google.com

These patents indicate a strong industrial demand for aniline derivatives with specific substitution patterns, as these compounds are crucial starting materials for high-value products. The processes described in these patents often focus on achieving high yields, purity, and cost-effectiveness for industrial-scale production. For instance, a patented method for synthesizing 2,6-dichloroaniline from aniline aims to reduce corrosion and energy consumption compared to traditional methods. google.com

Given these trends, this compound is positioned as a valuable intermediate for the synthesis of proprietary agrochemicals and pharmaceuticals. The presence of the difluoromethyl group is a key feature in many modern active ingredients, and thus, reliable and efficient access to building blocks like this compound is of significant industrial interest. The agrochemical industry, in particular, heavily utilizes fluorinated intermediates for the development of new pesticides. For example, trifluoromethylpyridines are a key structural motif in many active agrochemical ingredients. nih.gov

Environmental and Sustainable Considerations in the Lifecycle of 2 Difluoromethyl 4 Methoxyaniline

Sustainable Synthesis Routes for 2-(Difluoromethyl)-4-methoxyaniline

The development of sustainable synthesis routes is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical production. For this compound, while specific "green" synthesis pathways are not widely documented in publicly available literature, general principles can be applied to envision more sustainable manufacturing processes.

Key strategies for sustainable synthesis would focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemicals. For instance, some fine chemicals are now being produced from sources like cellulose (B213188) or glycerol. oup.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste. The use of metal catalysts, for example, can enable more efficient chemical conversions. oup.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Safer Solvents and Reagents: Opting for less hazardous solvents and auxiliary substances.

A potential, though not explicitly "sustainable," synthesis of similar compounds might involve the difluoromethylation of a pre-existing aniline (B41778) derivative. nih.gov A greener approach would seek to minimize the use of hazardous reagents and solvents, potentially through catalyst-free methods or by using more benign reaction media. researchgate.net

Table 1: Comparison of Conventional vs. Ideal Sustainable Synthesis Principles

| Principle | Conventional Synthesis Approach | Sustainable Synthesis Goal |

| Feedstock | Often petroleum-based | Renewable, bio-based sources |

| Reagents | Stoichiometric, potentially hazardous | Catalytic, non-toxic |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, or solvent-free conditions |

| Energy Use | High temperature and pressure | Ambient temperature and pressure |

| Byproducts | Significant, often hazardous waste | Minimized byproducts, designed for degradation |

Waste Management and Byproduct Utilization in its Production

The production of specialty chemicals invariably generates waste streams that require careful management. p6technologies.comepa.gov In the synthesis of this compound, waste could arise from unreacted starting materials, byproducts of the reaction, and used solvents. A strategic approach to waste management is essential for both environmental protection and economic efficiency. cas.org

The waste management hierarchy provides a framework for prioritizing waste management strategies, from most to least preferable:

Prevention: The most effective approach is to design processes that generate minimal waste in the first place. researchgate.net

Recycling and Reuse: Solvents can often be recovered, purified, and reused within the process. Similarly, certain byproducts may have applications in other chemical syntheses. cas.orgnexocode.com

Treatment: Waste that cannot be prevented or recycled must be treated to reduce its hazardous properties. This can include methods like thermal oxidation for gaseous streams or wastewater treatment for liquid effluents. p6technologies.com

Disposal: The final option is the safe disposal of remaining waste in landfills or through other approved methods. epa.gov

For a compound like this compound, byproducts could potentially include other isomers, partially reacted intermediates, or compounds resulting from side reactions. Identifying potential uses for these byproducts is a key area of research in sustainable chemical manufacturing. cas.org For example, some chemical companies are exploring the conversion of plastic waste into valuable chemical feedstocks. cas.org

Environmental Fate and Degradation Mechanisms of this compound

The environmental fate of a chemical describes its transport and transformation in the environment. For this compound, its persistence, mobility, and degradation pathways are critical to understanding its potential environmental impact.

Photolytic degradation, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. For many organic compounds, this is a significant environmental degradation pathway. While specific studies on the photodegradation of this compound are scarce, the behavior of related aniline and anisidine derivatives can offer insights. researchgate.netnih.gov

Aniline derivatives can undergo photodegradation through various mechanisms, including oxidation and bond cleavage. The presence of a methoxy (B1213986) group and a difluoromethyl group on the aniline ring will influence the electronic properties of the molecule and thus its susceptibility to photodegradation. It is plausible that photodegradation could involve the transformation of the amino group, cleavage of the methoxy group, or reactions involving the difluoromethyl group.

Biotransformation is the chemical alteration of a substance within a living organism. In the environment, this is primarily carried out by microorganisms in soil and water. The biotransformation of fluorinated anilines has been studied, and these findings can provide a model for the potential fate of this compound. nih.govnih.gov

Studies on other fluorinated anilines suggest that biotransformation can proceed through several pathways:

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring is a common initial step in the breakdown of aromatic compounds. nih.gov

Dehalogenation: The removal of fluorine atoms can also occur, though the carbon-fluorine bond is generally strong and resistant to cleavage. nih.gov

Quinone Imine Formation: Research indicates that the metabolism of some fluorinated anilines can lead to the formation of reactive intermediates like benzoquinoneimines. nih.gov

The presence of the methoxy group in this compound could also influence its biotransformation, potentially undergoing O-demethylation. The degradation of p-anisidine (B42471) has been shown to be achievable through advanced oxidation processes, which can sometimes mimic biological oxidation pathways. researchgate.net

Table 2: Potential Biotransformation Reactions for Fluorinated Anilines

| Reaction Type | Description | Potential Outcome for this compound |

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring. nih.gov | Formation of hydroxylated metabolites. |

| Dehalogenation | Removal of fluorine atoms from the difluoromethyl group. nih.gov | Release of fluoride (B91410) ions and formation of less fluorinated intermediates. |

| O-Demethylation | Removal of the methyl group from the methoxy group. | Formation of a phenolic derivative. |

| Oxidation of Amino Group | Conversion of the amino group to other nitrogen-containing functional groups. | Formation of nitroso or nitro derivatives. |

Life Cycle Assessment (LCA) Methodologies for this compound Manufacturing